Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate
Description
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate is an organic compound that features a naphthalene ring attached to a prop-2-en-1-yl carbonate group
Properties
CAS No. |
918309-63-4 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-naphthalen-1-ylprop-2-enyl carbonate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)18-11-5-9-13-8-4-7-12-6-2-3-10-14(12)13/h2-10H,11H2,1H3 |
InChI Key |
ZPOZSJNQPJQTNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-yl amines with 3-phenylprop-2-en-1-yl bromide in acetonitrile . The reaction conditions are mild, with the mixture being heated at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of complex molecules.
Reactivity and Transformations
The compound can undergo Michael additions and cyclization reactions, making it a versatile building block for synthesizing more complex organic structures. For instance, it can react with nucleophiles to form new carbon-carbon bonds, which is essential in constructing larger molecular frameworks. Recent studies have demonstrated its effectiveness in promoting oxy-Michael addition/cyclization reactions with naphthol derivatives, yielding valuable naphthopyran products .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its biological activities. Its derivatives have shown potential as inhibitors of various biological targets, including cancer-related proteins.
Research indicates that compounds derived from this compound exhibit inhibitory effects on XPO1 (exportin 1), a protein involved in nuclear export processes associated with cancer progression. Some derivatives have demonstrated IC50 values in the low micromolar range, suggesting promising antiproliferative activity . The ability to modify the naphthalene moiety allows for the optimization of these compounds for enhanced biological efficacy.
Materials Science
The compound's properties also lend themselves to applications in materials science, particularly in the development of functional materials and nanomaterials.
Nanomaterials and Pigments
This compound can be incorporated into polymer matrices to produce nanocomposites with improved mechanical and thermal properties. Additionally, its derivatives are being explored as potential pigments due to their structural characteristics, which can influence color and stability .
Case Study 1: Synthesis of Antidepressant Molecules
A recent review highlighted the use of metal-catalyzed reactions involving this compound for synthesizing antidepressant compounds. The study emphasized the importance of optimizing reaction conditions to achieve high yields and selectivity .
Case Study 2: Inhibition of Nuclear Export
Another study focused on the synthesis of chalcone derivatives from this compound and their evaluation as XPO1 inhibitors. The findings underscored the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism by which Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π interactions, while the carbonate group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalen-1-yl)prop-2-yn-1-yl carbonate
- 3-(Naphthalen-1-yl)prop-2-en-1-yl bromide
- 3-(Naphthalen-1-yl)prop-2-yn-1-yl amine
Uniqueness
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate is unique due to its specific combination of a naphthalene ring and a prop-2-en-1-yl carbonate group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Biological Activity
Methyl 3-(naphthalen-1-yl)prop-2-en-1-yl carbonate, also known as compound 2j , exhibits significant biological activity, particularly in the fields of anticancer, antibacterial, and antifungal research. This article consolidates findings from various studies to present a comprehensive overview of its biological properties.
Chemical Structure and Synthesis
This compound is synthesized through methods that typically involve the reaction of naphthol derivatives with α,β-unsaturated carbonyl compounds. The structural elucidation of this compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its molecular configuration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 2j . The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results are summarized in the following table:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 7.8 ± 0.59 | Highly effective |
| HepG2 | >100 | No significant activity |
| NIH3T3 | 61.9 ± 1.42 | Cytotoxicity against healthy cells |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, compound 2j demonstrated a potent inhibitory effect on A549 cells while showing minimal toxicity towards normal mouse fibroblast cells (NIH3T3) at similar concentrations .
The mechanism by which compound 2j exerts its anticancer effects involves the inhibition of key enzymes such as VEGFR-2 and caspase-3. Molecular docking studies revealed that 2j binds effectively within the active sites of these enzymes, suggesting a potential pathway for inducing apoptosis in cancer cells. The interactions include hydrogen bonding and π-π stacking with amino acids critical for enzyme activity .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, compound 2j has demonstrated notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are presented below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | >100 |
| P. aeruginosa | 62.5 |
| S. aureus | >100 |
| C. albicans | 31.3 |
The compound exhibited varying degrees of effectiveness across different strains, with significant activity noted against Candida albicans and Pseudomonas aeruginosa but limited efficacy against E. coli and S. aureus .
Case Studies
A study focused on the apoptotic potential of compound 2j utilized flow cytometry to assess cell death in treated cancer cells. Results indicated an apoptotic rate of approximately 14.23% in A549 cells following treatment with 2j , correlating with its observed cytotoxicity . Another investigation highlighted the compound's ability to disrupt mitochondrial membrane potential, further supporting its role in inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
